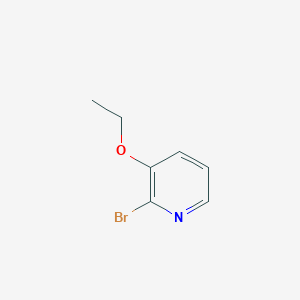

2-Bromo-3-ethoxypyridine

Description

Significance as a Heterocyclic Building Block in Organic Synthesis

The strategic placement of the bromo and ethoxy groups on the pyridine (B92270) ring endows 2-bromo-3-ethoxypyridine with a distinct chemical personality, rendering it an important intermediate for synthetic chemists. Pyridine and its derivatives are widespread in nature, forming the core of many alkaloids and other bioactive molecules. They are essential starting materials for the production of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties.

The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations. It can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This capability enables chemists to construct complex molecular architectures by attaching other organic fragments to the pyridine core. The ethoxy group, in turn, influences the electronic properties of the pyridine ring and can be a site for further modification or can be cleaved to reveal a hydroxyl group, adding another layer of synthetic utility. wiley.com

The synthesis of this compound itself can be achieved through various routes, often starting from 3-hydroxypyridine (B118123). A common method involves the bromination of 3-hydroxypyridine to yield 2-bromo-3-hydroxypyridine (B45599), followed by etherification with an ethylating agent to introduce the ethoxy group. Careful control of reaction conditions is crucial to ensure the desired regioselectivity of the bromination step.

Overview of Research Trajectories and Interdisciplinary Relevance

The utility of this compound extends beyond traditional organic synthesis, finding applications in several interdisciplinary research areas. Its role as a precursor to more complex heterocyclic structures makes it relevant in medicinal chemistry, materials science, and agrochemical development.

Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds. By using this compound as a starting material, researchers can synthesize novel pyridine derivatives and screen them for potential therapeutic properties. For instance, the ability to introduce various substituents at the 2-position via cross-coupling reactions allows for the exploration of structure-activity relationships, a key aspect of drug discovery.

Materials Science: The electronic properties of pyridine-containing molecules make them attractive for the development of advanced materials. Researchers are exploring the use of this compound and its derivatives in the creation of organic light-emitting diodes (OLEDs), polymers, and coatings. The tunability of the electronic and photophysical properties of these materials through synthetic modifications of the pyridine core is an active area of investigation.

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for the synthesis of new herbicides and pesticides. The development of more effective and environmentally benign crop protection agents is a continuous effort, and the versatility of this compound allows for the creation of a diverse library of candidates for biological screening.

The interdisciplinary nature of research involving this compound highlights its importance as a versatile chemical tool. Its ability to bridge different scientific domains underscores the foundational role of organic synthesis in driving innovation across various fields.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| InChI | InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |

| InChIKey | REVXDUVZKACDQT-UHFFFAOYSA-N |

| SMILES | CCOC1=C(N=CC=C1)Br |

Data sourced from PubChem. uni.lu

Related Compounds and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 2-Bromo-3-methoxypyridine (B21398) | C6H6BrNO | 188.02 | Solid at room temperature, melting point 45-50 °C. netascientific.comsigmaaldrich.com |

| 2-Bromo-3-hydroxypyridine | C5H4BrNO | 174.00 | Solid, with a melting point of 179.0 to 188.0 °C. |

| 3-Bromo-2-ethoxypyridine (B180952) | C7H8BrNO | 202.05 | Used in pharmaceutical and agrochemical research. chemimpex.com |

| 2-Bromo-6-ethoxypyridine | C7H8BrNO | 202.05 | - |

| 2-Bromo-6-methoxypyridine | C6H6BrNO | 188.02 | Liquid at room temperature, boiling point 206 °C. fluorochem.co.uksigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXDUVZKACDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442737 | |

| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-54-2 | |

| Record name | 2-BROMO-3-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Bromo 3 Ethoxypyridine

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, combined with the inductive effect of the bromine atom, makes the pyridine ring susceptible to nucleophilic attack. The ethoxy group further modulates this reactivity.

Amination Reactions and Investigation of Pyridyne Intermediates

The reaction of 3-halopyridines, including 3-bromo-2-ethoxypyridine (B180952), with strong bases and amines can proceed through a pyridyne intermediate to yield aminated pyridines. thieme-connect.comresearchgate.netthieme-connect.com The treatment of 3-bromo-2-ethoxypyridine with potassium hexamethyldisilazide (KHMDS) in the presence of a secondary amine in THF at room temperature leads to the regioselective formation of 4-aminated pyridines in high yields. thieme-connect.comthieme-connect.com For instance, the reaction with various secondary amines provides the corresponding 4-aminopyridines in yields ranging from 70-90%. thieme-connect.com Primary amines also participate in this reaction, albeit with slightly lower yields of 56-64%. thieme-connect.com

The proposed mechanism involves the deprotonation at the 4-position by the strong base, followed by the elimination of the bromide to form a highly reactive 3,4-pyridyne intermediate. thieme-connect.comresearchgate.netthieme-connect.com The subsequent regioselective addition of the amine at the 4-position is influenced by the 2-ethoxy group. nih.gov The stability of the pyridyne intermediate is considered a crucial factor for the reaction's success; for comparison, the reaction of unsubstituted 3-bromopyridine (B30812) under similar conditions gives a significantly lower yield (32%) compared to 3-bromo-2-ethoxypyridine (90%), highlighting the importance of the substituent at the 2-position. thieme-connect.com

A study on the regioselective difunctionalization of 3-chloro-2-ethoxypyridine (B70323) further supports the formation of a 3,4-pyridyne intermediate. nih.gov In this case, lithiation followed by treatment with Grignard reagents leads to the formation of the pyridyne, which then undergoes regioselective addition of the organomagnesium compound at the 4-position. nih.gov

Table 1: Amination of 3-Bromo-2-ethoxypyridine with Various Amines This table is interactive. Click on the headers to sort the data.

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Secondary Amine (generic) | 4-Amino-2-ethoxypyridine derivative | 70-90 | thieme-connect.com |

| Primary Amine (generic) | 4-Amino-2-ethoxypyridine derivative | 56-64 | thieme-connect.com |

| Cyclohexylamine | 4-(Cyclohexylamino)-2-ethoxypyridine | 64 | thieme-connect.com |

Reactivity with Thiol Nucleophiles and Product Distribution

The reaction of pyridine derivatives with thiol nucleophiles is a key method for introducing sulfur-containing functional groups. Sulfur compounds are known to be potent nucleophiles. libretexts.org While direct studies on 2-bromo-3-ethoxypyridine with simple thiols are not extensively detailed in the provided results, the reactivity of related compounds provides insights. For instance, the reaction of 3-substituted pyridine 1-oxides with 1-adamantanethiol (B1212722) in acetic anhydride (B1165640) leads to a mixture of isomeric sulfides, with substitution occurring predominantly at the 2- and 6-positions. researchgate.net

In the context of pyridyne chemistry, magnesium thiolates have been used to trap 3,4-pyridyne intermediates generated from 3-chloro-2-ethoxypyridine, leading to 3,4-disubstituted pyridines. nih.gov This suggests that this compound could react with thiols under basic conditions via a similar pyridyne pathway. The reaction of various 3-halo-2-substituted pyridines, including those with thioether substituents, with amines via pyridyne intermediates has been demonstrated, further supporting the viability of this reaction pathway for thiol nucleophiles. thieme-connect.comresearchgate.netthieme-connect.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations.

Applications in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and a boronic acid, is a widely used reaction in organic synthesis. ontosight.ai this compound can participate in these reactions. For example, the Suzuki-Miyaura cross-coupling of various bromo- and chloro-pyridines has been extensively studied. researchgate.netresearchgate.net The coupling of 5-bromo-2-methoxypyridine (B44785) with arylboronic acids proceeds in good to excellent yields. rhhz.net While a direct example with this compound is not explicitly detailed, its structural similarity to other reactive halopyridines suggests its utility in such couplings. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. nih.gov

Exploration of Heck and Buchwald-Hartwig Coupling Pathways

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, and the Buchwald-Hartwig amination, a palladium-catalyzed coupling of an aryl halide with an amine, are also important transformations. organic-chemistry.orgorganic-chemistry.org The Heck reaction has been successfully applied to various bromopyridines, including 3-bromo-5-methoxypyridine. researchgate.net

The Buchwald-Hartwig amination offers a complementary method to the pyridyne-mediated amination for the synthesis of aminopyridines. organic-chemistry.org This reaction is known to be effective for a wide range of aryl halides and amines. organic-chemistry.orgwuxiapptec.com The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to improve efficiency and substrate scope. wuxiapptec.com

Mechanistic Insights into Oxidative Addition in Catalytic Cycles

The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of the organohalide to the low-valent metal center, typically palladium(0) or nickel(0). numberanalytics.comnumberanalytics.com This is a critical step that activates the carbon-bromine bond. researchgate.net For a substrate like this compound, the oxidative addition would involve the insertion of the metal into the C-Br bond to form a Pd(II) intermediate. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-ethoxypyridine |

| Potassium hexamethyldisilazide |

| 4-Amino-2-ethoxypyridine |

| 3-Bromopyridine |

| 3-Chloro-2-ethoxypyridine |

| 1-Adamantanethiol |

| Acetic anhydride |

| Magnesium thiolates |

| 5-Bromo-2-methoxypyridine |

| 3-Bromo-5-methoxypyridine |

| Palladium |

| Nickel |

| Boronic acid |

| Phosphine (B1218219) |

| 4-(Cyclohexylamino)-2-ethoxypyridine |

| 2-Ethoxy-4-((2-methoxyethyl)amino)pyridine |

| Cyclohexylamine |

| 2-Methoxyethylamine |

| 3-halopyridines |

| 4-aminated pyridines |

| 3,4-pyridyne |

| Grignard reagents |

| organomagnesium compound |

| pyridine 1-oxides |

| sulfides |

| thioether |

| bromo-pyridines |

| chloro-pyridines |

| arylboronic acids |

| aryl halide |

| vinyl halide |

| alkene |

| aminopyridines |

| organohalide |

| Pd(II) intermediate |

| chloropyridines |

| Pd(0) |

Other Significant Reaction Transformations

Beyond the more common transformations, this compound can participate in other significant reactions, leading to the formation of more complex molecular architectures. These include reductive homocoupling reactions to form bipyridine structures and ruthenium-catalyzed transformations leading to pyridone derivatives.

Reductive Homocoupling Reactions

Reductive homocoupling of aryl halides is a powerful method for the synthesis of symmetrical biaryl compounds. In the context of this compound, this reaction would lead to the formation of 3,3'-diethoxy-2,2'-bipyridine, a valuable ligand in coordination chemistry and a precursor for more complex molecules. While specific studies on the reductive homocoupling of this compound are not extensively documented, the reactivity can be inferred from studies on other substituted 2-bromopyridines.

Palladium-catalyzed reductive homocoupling reactions are among the most efficient methods for this transformation. rsc.orgmdpi.com These reactions typically employ a palladium catalyst, a reducing agent, and a base in a suitable solvent. The choice of these components is crucial for the success of the reaction and can be influenced by the electronic and steric properties of the substituents on the pyridine ring.

Research on the reductive homocoupling of various 2-bromopyridines has shown that electron-withdrawing substituents on the pyridine ring generally facilitate the reaction, while electron-donating groups can have a retarding effect. rsc.org The 3-ethoxy group in this compound is an electron-donating group, which might suggest a lower reactivity compared to unsubstituted or electron-deficient 2-bromopyridines. However, by carefully selecting the reaction conditions, successful homocoupling can likely be achieved.

A proposed catalytic cycle for the palladium-catalyzed reductive homocoupling involves the oxidative addition of the 2-bromopyridine (B144113) to a Pd(0) species, followed by a transmetalation-like step or reductive elimination from a dimeric palladium intermediate to form the bipyridine and regenerate the Pd(0) catalyst. rsc.org The presence of a reductant, such as an alcohol or a phosphine, is often necessary to facilitate the reduction of Pd(II) to the active Pd(0) species. rsc.orgrsc.org

Several catalytic systems have been developed for the reductive homocoupling of aryl halides. For instance, the use of Pd(OAc)₂ with a suitable phosphine ligand, a base like K₂CO₃, and a reductant in a polar aprotic solvent such as DMF or a biorenewable solvent like Cyrene™ has proven effective for other 2-bromopyridines. rsc.orgresearchgate.net The addition of additives like tetrabutylammonium (B224687) iodide (TBAI) can also significantly accelerate the reaction rate. rsc.org Another approach involves the use of nickel catalysts, which can also effectively promote the homocoupling of halopyridines under mild conditions. oup.com

Table 1: Representative Conditions for Palladium-Catalyzed Reductive Homocoupling of Substituted 2-Bromopyridines

| Catalyst | Ligand | Base | Reductant/Solvent | Additive | Substrate Example | Product | Ref. |

| Pd(OAc)₂ | - | K₂CO₃ | Isopropanol/Cyrene™ | TBAI | 2-Bromo-5-(trifluoromethyl)pyridine | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | rsc.org |

| Pd(dppf)Cl₂ | dppf | CsF | 3-Pentanol | - | 2-Bromopyridine | 2,2'-Bipyridine | mdpi.com |

| NiBr₂(PPh₃)₂ | PPh₃ | - | Zinc/THF | Et₄NI | 2-Bromopyridine | 2,2'-Bipyridine | oup.com |

| Pd(OAc)₂ | - | Piperazine | DMF | - | 3-Bromopyridine | 3,3'-Bipyridine | mdpi.com |

This table is interactive. Users can sort and filter the data.

Based on these findings, a plausible set of conditions for the reductive homocoupling of this compound would involve a palladium catalyst such as Pd(OAc)₂ or Pd(dppf)Cl₂, a phosphine ligand if necessary, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system, potentially with an alcohol as the reductant. Optimization of the temperature and reaction time would be necessary to achieve good yields of 3,3'-diethoxy-2,2'-bipyridine.

Ru(II)-Mediated Pyridone Formation: Scope and Limitations

Ruthenium-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds. A notable transformation involving 2-bromopyridines is the Ru(II)-mediated synthesis of N-pyridyl-2-pyridones. mdpi.com This reaction proceeds via a domino sequence involving C-O/C-N/C-C bond formations, showcasing the versatility of ruthenium catalysis.

While a direct conversion of this compound to a simple 3-ethoxy-2-pyridone under these specific conditions is not the primary outcome, the methodology provides a route to more complex pyridone structures. The reaction of a 2-bromopyridine with a Ru(II) catalyst system, typically [RuCl₂(p-cymene)]₂ with additives like KOPiv and Na₂CO₃, in a high-boiling solvent like 1,4-dioxane, leads to the formation of N-pyridyl-2-pyridones. mdpi.com In this transformation, one molecule of the 2-bromopyridine is proposed to hydrolyze in situ to form a 2-pyridone, which then acts as a nucleophile in a Buchwald-Hartwig-type amination with a second molecule of the 2-bromopyridine. mdpi.com This is followed by further C-H activation and arylation steps.

For this compound, this would hypothetically lead to the formation of an N-(3-ethoxy-2-pyridyl)-3-ethoxy-2-pyridone derivative. The reaction's scope has been explored with various substituted 2-bromopyridines, and the electronic nature of the substituents can influence the reaction efficiency and the distribution of products. mdpi.com

A plausible mechanistic pathway begins with the formation of an active Ru(II) catalytic species. mdpi.com One molecule of the 2-bromopyridine undergoes hydrolysis, potentially facilitated by the base, to form the corresponding 2-pyridone. This pyridone then coordinates to the ruthenium center and undergoes N-arylation with another molecule of the 2-bromopyridine. Subsequent C-H activation at the C6 position of the newly formed N-pyridyl-2-pyridone, followed by coupling with another molecule of the 2-bromopyridine, can lead to even more complex, poly-heteroarylated products. mdpi.com

Table 2: General Conditions for Ru(II)-Mediated N-Pyridyl-2-pyridone Formation from 2-Bromopyridines

| Catalyst | Ligand/Additive | Base | Solvent | Temperature | Substrate Example | Product Type | Ref. |

| [RuCl₂(p-cymene)]₂ | KOPiv | Na₂CO₃ | 1,4-Dioxane | 150 °C | 2-Bromo-3-methylpyridine | N-(3-methyl-2-pyridyl)-3-methyl-2-pyridone and further arylated products | mdpi.com |

| [RuCl₂(p-cymene)]₂ | KOPiv | Na₂CO₃ | 1,4-Dioxane | 150 °C | 2-Bromopyridine | Penta-heteroarylated 2-pyridone | mdpi.com |

This table is interactive. Users can sort and filter the data.

Applications of 2 Bromo 3 Ethoxypyridine in Medicinal Chemistry and Drug Discovery

Utilization as a Precursor in Pharmaceutical Synthesis

2-Bromo-3-ethoxypyridine serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. bldpharm.comguidechem.com The bromine atom at the 2-position is particularly amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. netascientific.com This reactivity is fundamental to its role as a precursor in the development of new drugs.

For instance, it is utilized in the preparation of derivatives targeting neurological disorders and in the creation of compounds with potential anti-inflammatory and antimicrobial properties. netascientific.comchemimpex.com The ethoxy group at the 3-position can also influence the electronic properties and biological activity of the resulting molecules. The strategic placement of these two functional groups makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. smolecule.com

A common synthetic route involving a related compound, 2-bromo-3-hydroxypyridine (B45599), highlights the utility of this class of molecules. The process often begins with the bromination of 3-hydroxypyridine (B118123), followed by etherification to introduce the ethoxy group, yielding the target precursor. google.com

Development of Bioactive Pyridine (B92270) Derivatives

The pyridine ring is a common motif in many biologically active compounds. researchgate.net The modification of this compound allows for the synthesis of a diverse range of pyridine derivatives with potential therapeutic applications.

Exploration of Potential Pharmacological Activities

Research has demonstrated that derivatives of substituted pyridines exhibit a broad spectrum of pharmacological activities. guidechem.com The ability to introduce various substituents onto the pyridine core via the reactive bromine atom of this compound facilitates the exploration of structure-activity relationships (SAR). This allows medicinal chemists to fine-tune the properties of the molecules to enhance their efficacy and selectivity for specific biological targets.

Synthesis of Anti-Cancer Agents and AXL Receptor Tyrosine Kinase Inhibitors

A significant application of this compound and its analogs is in the development of anti-cancer agents. The pyridine moiety is a key component of many compounds designed to inhibit specific enzymes or receptors implicated in cancer progression.

One such target is the AXL receptor tyrosine kinase, which is overexpressed in various cancers and is associated with poor prognosis and drug resistance. nih.govgoogle.com Small molecule inhibitors of AXL have shown promise in preclinical studies. nih.gov this compound can serve as a starting material for the synthesis of triazolopyrimidine derivatives, which have been identified as potent inhibitors of AXL receptor tyrosine kinase function.

The development of such inhibitors is a key area of research in oncology, with the aim of overcoming resistance to existing therapies. nih.gov The versatility of the 2-bromo-3-alkoxypyridine scaffold allows for the synthesis of a variety of inhibitors with potentially improved potency and selectivity. chemicalbook.com

Derivatization for Anti-bacterial and Anti-inflammatory Compounds

The functional groups on this compound make it a suitable precursor for the synthesis of compounds with potential anti-bacterial and anti-inflammatory properties. chemimpex.com The pyridine core itself is present in many antimicrobial agents. clockss.org By reacting this compound with different nucleophiles, it is possible to generate novel pyridine derivatives and screen them for antibacterial activity against various pathogenic strains. researchgate.netmdpi.com

Similarly, in the field of anti-inflammatory drug discovery, this compound can be used to create new molecules that target inflammatory pathways. chemimpex.com For example, derivatives of pyridine have been investigated for their ability to inhibit the production of pro-inflammatory cytokines. ias.ac.in The synthesis of novel 1,2,3-triazole derivatives, which can be accessed from precursors like this compound, has led to compounds with significant anti-inflammatory activity. sioc-journal.cn

Contributions to Advanced Materials Science

Exploration in the Development of Polymers and Coatings

The development of advanced polymers and coatings often requires monomers with specific functionalities to ensure desired properties like durability, thermal stability, and chemical resistance. While extensive research specifically detailing the polymerization of 2-Bromo-3-ethoxypyridine is nascent, its analogs and related compounds are actively explored for these applications.

For instance, the isomeric compound 3-Bromo-2-ethoxypyridine (B180952) is noted for its role in creating advanced materials, including polymers and coatings that offer improved durability and resistance to environmental factors. chemimpex.com Similarly, related compounds like 2-Bromo-3-methoxypyridine (B21398) and 4-Bromo-3-ethoxypyridine are also investigated for their potential in developing polymers and coatings with enhanced performance characteristics. netascientific.comchemimpex.com The bromine and alkoxy groups on these pyridine (B92270) rings are key to their function, allowing them to be incorporated into polymer backbones or used as additives to modify material properties. nbinno.com

A significant area of research is the synthesis of well-defined π-conjugated polymers, which are crucial for electronic devices. Catalyst-transfer condensation polymerization is a key technique used for this purpose. Research on the polymerization of 5-bromo-3-chloromagnesio-2-(2-(2-methoxyethoxy)ethoxy)pyridine using a Nickel catalyst demonstrates a method to create well-defined poly(2-alkoxypyridine-3,5-diyl)s. acs.org This process allows for precise control over the polymer's molecular weight and structure, which is critical for its application in electronics. acs.org This research highlights the potential pathway for using monomers like this compound to synthesize novel conductive polymers with tailored electronic properties.

Application in Functional Material Synthesis

Functional materials are designed with specific properties that allow them to perform a particular function, such as coloring, light emission, or biological activity. This compound serves as a valuable building block in the synthesis of such materials. Its isomeric counterpart, 3-Bromo-2-ethoxypyridine, is described as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields. ambeed.com Dyes and pigments are a class of functional materials where the molecular structure is directly responsible for the color. The chemical structure of bromo-alkoxypyridines makes them ideal building blocks for synthesizing vibrant and stable colorants for use in textiles, paints, and plastics. nbinno.com

The reactivity of the bromine atom is particularly useful. It allows for the molecule to be integrated into larger systems through established chemical reactions. For example, 2-bromopyridines can undergo ruthenium-catalyzed reactions to form complex heteroarylated 2-pyridones, which are themselves important structural motifs in functional materials. mdpi.com However, studies have shown that 2-bromopyridines with an electron-donating group at the C-3 position, such as 2-bromo-3-methoxypyridine, may show different reactivity under certain catalytic conditions. mdpi.com This highlights the importance of the specific substitution pattern on the pyridine ring in directing synthetic outcomes for functional material development.

Research in Advanced Materials and Specialized Scaffolds

In materials research, a scaffold refers to a molecular framework used to build more complex, three-dimensional structures. These scaffolds are fundamental in areas like medicinal chemistry for designing drugs and in materials science for creating porous materials or catalysts. The pyridine ring is a common component of these scaffolds due to its stable and predictable geometry.

Substituted pyridines, including the bromo-alkoxy class, are instrumental in constructing these molecular frameworks. For example, research into novel gamma-secretase modulators utilized a methoxypyridine-containing scaffold as a promising structural unit. nih.gov The synthesis of these complex molecules often involves a convergent route where fragments are coupled together. nih.gov The preparation of a key methoxypyridine intermediate in this research involved the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine, demonstrating the utility of brominated pyridines in building intricate scaffolds. nih.gov

Furthermore, the development of ligands for creating stable metallic complexes is another area where these scaffolds are crucial. Research on TREN-based ligands, which can stabilize multimetallic structures, provides another example. Although this specific work did not use this compound directly, it showcases the principle of using functionalized pyridine derivatives to build complex scaffolding ligands capable of unique coordination chemistry.

The table below summarizes the properties of this compound and the applications of its closely related analogs in materials science, illustrating the collective potential of this class of compounds.

Table 1: Properties and Material Science Applications of this compound and Its Analogs

| Compound Name | CAS Number | Molecular Formula | Key Applications in Materials Science | Citations |

|---|---|---|---|---|

| This compound | 89694-54-2 | C₇H₈BrNO | Intermediate for organic synthesis; potential building block for polymers, coatings, and dyestuffs. | ambeed.com |

| 3-Bromo-2-ethoxypyridine | 57883-25-7 | C H₈BrNO | Used in creating advanced materials, including polymers and coatings with improved durability. | chemimpex.com |

| 2-Bromo-3-methoxypyridine | 24100-18-3 | C₆H₆BrNO | Explored in the development of advanced materials like polymers and coatings; building block for complex molecules. | netascientific.comfishersci.ca |

| 4-Bromo-3-ethoxypyridine | 17117-21-4 | C₇H₈BrNO | Explored for creating advanced materials such as polymers and coatings requiring chemical stability. | chemimpex.com |

| 5-Bromo-2-methoxypyridine (B44785) | 4140-40-3 | C₆H₆BrNO | Employed in producing functional materials like crosslinked polymers, coatings, adhesives, dyes, and pigments. | nbinno.com |

| Poly(2-alkoxypyridine-3,5-diyl) | N/A | (C₉H₁₁NO₃)n | A π-conjugated polymer with potential applications in electronic devices. | acs.org |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-bromo-3-ethoxypyridine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the definitive assignment of the ethoxy group and the substitution pattern on the pyridine (B92270) ring.

In a typical ¹H NMR spectrum of this compound, the ethoxy group gives rise to a characteristic triplet and quartet. The methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) protons (CH₂) present as a quartet due to coupling with the adjacent methyl protons. The aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that confirm the 2-bromo-3-ethoxy substitution.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the ethoxy group and the five distinct carbons of the pyridine ring can be identified, further confirming the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to resolve any ambiguities in peak assignments and to definitively establish the connectivity between protons and carbons.

Table 1: Representative NMR Data for Related Bromo-alkoxypyridines

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| 2-Bromo-3-methoxypyridine (B21398) | ¹H | Varies | Multiplets for pyridine protons, Singlet for OCH₃ |

| ¹³C | Varies | Distinct signals for pyridine and methoxy (B1213986) carbons | |

| 3-Bromo-2-methoxypyridine (B87399) | ¹H | Varies | Multiplets for pyridine protons, Singlet for OCH₃ |

| ¹³C | Varies | Distinct signals for pyridine and methoxy carbons |

Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a precise molecular weight, which is a fundamental characteristic of the compound.

For this compound (C₇H₈BrNO), the expected monoisotopic mass is approximately 200.979 Da. uni.lunih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement, often to within a few parts per million of the theoretical value. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The cleavage of the ethoxy group or the loss of the bromine atom would result in characteristic fragment ions, further corroborating the proposed structure. Techniques such as electrospray ionization (ESI) are often used for the analysis of such compounds, particularly for confirming purity and identifying any potential impurities.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.98621 | 131.2 |

| [M+Na]⁺ | 223.96815 | 143.5 |

| [M-H]⁻ | 199.97165 | 136.5 |

| [M+NH₄]⁺ | 219.01275 | 153.0 |

| [M+K]⁺ | 239.94209 | 133.6 |

| Data sourced from computational predictions. uni.lu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum displays absorption bands corresponding to specific vibrational modes, such as stretching and bending of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound would include:

C-H stretching vibrations: Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the ethoxy group.

C-O stretching vibrations: A strong absorption band associated with the ether linkage (C-O-C) of the ethoxypyridine.

C=C and C=N stretching vibrations: Characteristic absorptions from the pyridine ring.

C-Br stretching vibration: An absorption band in the lower frequency region of the spectrum, indicative of the carbon-bromine bond.

While specific IR data for this compound is not detailed in the provided search results, analysis of similar compounds like 2-bromo-3-hydroxy-6-methyl pyridine shows C-H stretching vibrations in the region of 2800-3500 cm⁻¹. jocpr.com For other substituted pyridines, FT-IR analysis has been used to identify characteristic peaks for various functional groups. mdpi.com The synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine (B173621) involved characterization by IR spectroscopy, highlighting its utility in tracking chemical transformations. researchgate.net

Table 3: General Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-O (Ether) | Stretching | 1300 - 1000 |

| C=C, C=N (Pyridine ring) | Stretching | 1600 - 1400 |

| C-Br | Stretching | 700 - 500 |

Note: This table provides general expected ranges and is not based on experimentally measured data for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not available in the provided search results, the importance of XRD is highlighted in the characterization of related compounds. For instance, the crystal structure of a palladium complex involving a 2-bromo-pyridine derivative was elucidated by single-crystal X-ray diffraction. researchgate.net Similarly, the structures of other bromo-substituted organic molecules have been determined using this technique to understand their intermolecular interactions and packing modes. mdpi.com The synthesis of various substituted pyridines often involves characterization of the final products by single crystal X-ray diffraction to confirm their structures. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 3 Ethoxypyridine

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. numberanalytics.com For pyridine (B92270) derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly employed to perform geometry optimization, where the molecule's lowest energy conformation is determined. jocpr.comtandfonline.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. jocpr.com While specific DFT studies on 2-Bromo-3-ethoxypyridine are not widely published, extensive research on analogous compounds like 2-bromo-3-hydroxy-6-methylpyridine and 3-bromo-2-hydroxypyridine (B31989) (3-Br-2-HyP) provides a clear framework for how such investigations would proceed. jocpr.commdpi.com The optimization process for these related molecules involves calculating the minimum potential energy to predict the most stable three-dimensional structure. jocpr.com

The electronic properties of a molecule are dictated by the arrangement of its electrons, which can be described by molecular orbitals. numberanalytics.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwuxibiology.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. mdpi.comnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates higher stability. mdpi.com For instance, in a TD-DFT study of 3-bromo-2-hydroxypyridine, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. mdpi.com The HOMO→LUMO transition analysis indicated an electron density transfer across the pyridine ring, suggesting the likely occurrence of π → π* transitions. mdpi.com

Computational methods can also predict other electronic properties. PubChemLite provides predicted collision cross-section (CCS) values for this compound, which are calculated based on its structure and can be useful in analytical techniques like ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Electronic Properties of a Related Compound (3-Bromo-2-hydroxypyridine) This table presents data calculated for a structurally similar compound, 3-bromo-2-hydroxypyridine, to illustrate the outputs of DFT calculations. The values are dependent on the computational method and solvent model used.

| Property | Value (in Gas Phase) | Significance |

| HOMO Energy | -6.880 eV | Represents electron-donating ability. mdpi.com |

| LUMO Energy | -1.475 eV | Represents electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap | 5.406 eV | Indicates chemical reactivity and stability. mdpi.com |

Source: MDPI mdpi.com

Theoretical vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. jocpr.comtandfonline.com

For example, in a DFT study of 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were calculated to be in the 2923-3079 cm⁻¹ region. jocpr.com Ring deformation and twisting modes were also identified at lower frequencies. jocpr.com These theoretical predictions are typically scaled by a factor (e.g., 0.9613 for the B3LYP/6-311G(d,p) method) to improve agreement with experimental data. jocpr.com Such analysis confirms the optimized molecular structure and provides a detailed understanding of the molecule's dynamic behavior. nsf.gov

Table 2: Representative Predicted Vibrational Modes for a Substituted Bromopyridine This table is based on data for 2-bromo-3-hydroxy-6-methylpyridine and illustrates typical vibrational mode assignments from DFT calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| C-H Stretching | 2923 - 3079 | Stretching vibrations of the C-H bonds. jocpr.com |

| Ring Deformation | 1549, 1574 | In-plane bending and stretching of the pyridine ring. jocpr.com |

| H-C-H Scissoring | 1442 | Bending motion of the methyl group hydrogens. jocpr.com |

| C-H Twisting | 1021, 1423, 1433 | Twisting motion of C-H bonds out of the plane. jocpr.com |

| Ring Torsion | 181, 469, 478, 570, 652, 714 | Twisting of the entire pyridine ring structure. jocpr.com |

Source: JOCPR jocpr.com

Analysis of Electronic Structure, Including Frontier Molecular Orbitals

Reaction Mechanism Predictions and Kinetic Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. numberanalytics.com This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. DFT calculations can determine the activation energies of these transition states, providing insight into reaction feasibility and pathways. researchgate.netescholarship.org

For bromo-pyridine derivatives, this approach is highly relevant for predicting the outcomes of reactions like palladium-catalyzed cross-couplings. researchgate.netmdpi.com A computational study on the C-Br bond activation of a 2-bromo-pyridine derivative detailed the oxidative addition step, calculating an activation energy barrier and characterizing the resulting palladium intermediate. researchgate.net Such studies can reveal the favorability of one reaction pathway over another, explaining selectivity. escholarship.org

Kinetic modeling builds upon these mechanistic insights to simulate the rate at which reactions occur. nih.gov While powerful, kinetic modeling faces challenges such as data availability and computational expense, especially for complex systems. nih.gov However, by combining predicted activation energies with principles from transition state theory, it is possible to estimate reaction rate constants. rsc.org This allows for a more dynamic understanding of the chemical system, predicting how concentrations of reactants, intermediates, and products change over time. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity or chemical reactivity. kyoto-u.ac.jp Computational methods offer a rapid and efficient way to conduct SAR analyses, guiding the synthesis of more potent or selective compounds. biorxiv.orgresearchgate.net

For halogenated pyridines, DFT calculations can reveal how substituents influence electronic properties and, consequently, reactivity. For example, a computational SAR study on 4-bromo-3-chloro-2-methoxypyridine (B3059742) showed that electron-withdrawing halogen groups reduce electron density at specific carbon atoms, making them less reactive in Suzuki-Miyaura couplings, while the electron-donating methoxy (B1213986) group enhances reactivity at another position. This predictive power allows chemists to strategically modify a scaffold like this compound to tune its reactivity for specific applications. smolecule.com

Molecular docking is another key computational tool in SAR, where a ligand is placed into the active site of a target protein to predict its binding affinity and orientation. tandfonline.comresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis. By modifying the substituents on the this compound core and computationally evaluating their fit in a receptor, researchers can develop hypotheses about the structural features required for a desired biological effect. researchgate.netkyoto-u.ac.jp

Emerging Research Areas and Future Perspectives

Innovations in Catalysis for Complex Organic Transformations

The development of novel catalytic systems is a significant area of research. Iron-catalyzed reactions, for example, are gaining traction as a sustainable alternative to those using precious metals. mdpi.com These iron-based catalysts have shown promise in a variety of organic transformations, including cross-coupling reactions and C-H activation. mdpi.com

The use of palladium-based catalysts is also being explored for complex transformations. For instance, palladium-catalyzed cross-coupling reactions are being used to synthesize functionalized unsaturated heterocycles. researchgate.net Research is also being conducted on the use of ruthenium catalysts for the synthesis of 2-pyridone derivatives from 2-bromopyridines. mdpi.com These catalytic systems are enabling the creation of complex molecules with high precision and efficiency. chemimpex.com

Recent advancements have also seen the development of heterogeneous catalysts, such as those based on magnetic nanoparticles, which offer the advantage of easy separation and reusability. mdpi.com These innovations in catalysis are not only expanding the synthetic utility of 2-Bromo-3-ethoxypyridine but are also contributing to more sustainable and efficient chemical processes.

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. rasayanjournal.co.in These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

One such approach is the use of bio-renewable solvents. For instance, Cyrene™, a solvent derived from cellulose, has been successfully used in the reductive homocoupling of 2-bromopyridines. rsc.org This "green" solvent offers a less toxic alternative to traditional solvents like dimethylformamide. rsc.org Another strategy involves conducting reactions in aqueous media, which avoids the use of hazardous organic solvents.

Microwave-assisted synthesis and ultrasonication are other green chemistry techniques being employed to produce pyrimidine (B1678525) derivatives with higher yields and shorter reaction times. rasayanjournal.co.in These methods are not only more environmentally friendly but also often lead to purer products and simpler workup procedures. rasayanjournal.co.in

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

In the realm of drug discovery, this compound and its analogs are valuable components of chemical libraries used for high-throughput screening (HTS). smolecule.com HTS allows for the rapid testing of large numbers of compounds to identify potential therapeutic candidates. smolecule.comacs.org The unique structure of this compound makes it a promising candidate for inclusion in these libraries. smolecule.com

Combinatorial chemistry, a technique for generating large libraries of diverse compounds, is often used in conjunction with HTS. nih.govresearchgate.net By systematically combining different building blocks, researchers can create a vast array of novel molecules for biological screening. nih.gov The integration of computational methods, such as virtual screening, further enhances the efficiency of this process by predicting the potential activity of compounds before they are synthesized. nih.gov This synergy between combinatorial chemistry, HTS, and computational modeling is accelerating the pace of drug discovery and has the potential to uncover new therapeutic agents derived from the ethoxypyridine scaffold. nih.goviipseries.org

Rational Design of Novel Advanced Materials Utilizing Ethoxypyridine Scaffolds

The ethoxypyridine scaffold is also being explored for the development of advanced materials with specific properties. chemimpex.comnetascientific.com The rational design of these materials involves a deep understanding of structure-property relationships to create materials with desired functionalities. utexas.edunih.gov

One area of focus is the development of biomimetic scaffolds for tissue engineering. researchgate.netnih.gov These scaffolds are designed to mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. researchgate.net By incorporating ethoxypyridine-based compounds, researchers can potentially tailor the chemical and physical properties of these scaffolds to enhance their performance.

Another application is in the creation of conductive polymers and other electronic materials. rsc.org The electronic properties of the pyridine ring can be modulated by the introduction of substituents like the ethoxy group, making these scaffolds promising for applications in organic electronics. The ability to functionalize the pyridine ring further allows for the fine-tuning of the material's properties for specific applications. chemimpex.comnetascientific.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-ethoxypyridine with high purity?

- Methodological Answer : A two-step approach is commonly employed:

Bromination : Introduce bromine at the 2-position of a pyridine precursor. For example, bromination of 3-ethoxypyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C yields moderate to high selectivity .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. GC-MS or HPLC (>95% purity) is recommended for validation .

Note: Substituent positioning (ethoxy at 3-position) may require protecting-group strategies to avoid side reactions during bromination.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H NMR should show a deshielded pyridine proton (δ 8.2–8.5 ppm for H-6) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry : Molecular ion peak at m/z 202.05 (C₇H₈BrNO⁺) with characteristic fragmentation patterns .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 41.61%, H 3.99%, N 6.93%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (N95 or higher) if handling powders .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing bromine group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings with aryl boronic acids (yields >70% in toluene/EtOH at 90°C) .

- Steric Effects : The ethoxy group at the 3-position may slow reaction kinetics; optimize ligand systems (e.g., XPhos) to enhance turnover .

- Monitoring : Track reaction progress via TLC (UV-active spots) or in situ FTIR for C-Br bond disappearance (~500 cm⁻¹) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR, IR, and X-ray crystallography (if available) from multiple sources (e.g., NIST Chemistry WebBook ).

- Solvent Artifacts : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in H NMR interpretations .

- Batch Variability : Test multiple synthesis batches to distinguish inherent spectral variability from impurities .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electron-rich sites (e.g., C-5 position) prone to nitration or sulfonation .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on transition-state stabilization .

- Validation : Compare predicted vs. experimental HPLC retention times and MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.